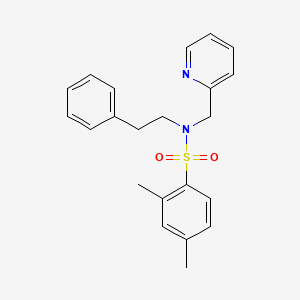

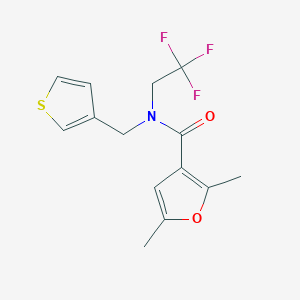

2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

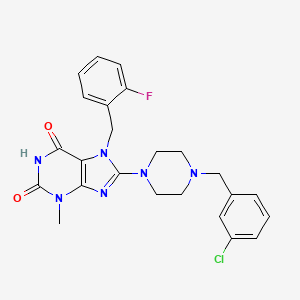

2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of amides and is commonly used as a research tool in various fields of biology and chemistry.

Aplicaciones Científicas De Investigación

Antiviral Applications

A study highlighted the potential of furan-carboxamide derivatives, including compounds with structural similarities to 2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide, as novel inhibitors of lethal H5N1 influenza A viruses. Systematic structure–activity relationship (SAR) studies revealed the importance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, identifying these derivatives as promising antiviral agents (Yu et al., 2017).

Electrocatalysis and Polymerization

Research has explored the electrocatalytic properties and polymerization potential of compounds related to 2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide. For instance, enzymatic polymerization studies have shown that furan-2,5-dicarboxylic acid-based polyamides, analogous to the furan-carboxamide structure, offer sustainable alternatives to conventional polymers, displaying promising application in high-performance materials (Jiang et al., 2015).

Organic Synthesis and Cyclometallation

In organic synthesis, the cyclometallation of N,N-dimethyl-2(OR -3)-furancarboselenoamide to form a chelate with selenium and carbon as donor atoms is a significant reaction that can be related to the chemical structure of interest. This process forms a five-membered palladaselenaheterocycle, demonstrating the complex's potential in catalysis and organic synthesis (Nonoyama & Nonoyama, 1989).

Fungicidal Activity

Positional isomers of aromatic heterocyclic carboxamides, structurally akin to 2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide, have been synthesized and evaluated for their fungicidal activity. The research revealed that certain isomers exhibited high activity against gray mold, indicating the potential of such compounds in agricultural applications (Banba et al., 2013).

Propiedades

IUPAC Name |

2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2S/c1-9-5-12(10(2)20-9)13(19)18(8-14(15,16)17)6-11-3-4-21-7-11/h3-5,7H,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWBOOMUXOEDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)

![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)

![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)